3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide
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Overview
Description
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 2 and 6, and an ethyl group attached to the piperidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a multicomponent reaction involving 2,6-dimethylpyrimidine-4-amine, an aldehyde, and an amine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylating agent, such as ethyl chloroformate, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diamino-6-piperidinopyrimidine (Minoxidil) and other pyrimidine-based drugs.
Piperidine Carboxamides: Compounds with similar piperidine and carboxamide structures.
Uniqueness
3-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide is unique due to its specific combination of a dimethylpyrimidine ring and an ethylpiperidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-6-12(9-18)20-13-8-10(2)16-11(3)17-13/h8,12H,4-7,9H2,1-3H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDAODIORYGROG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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